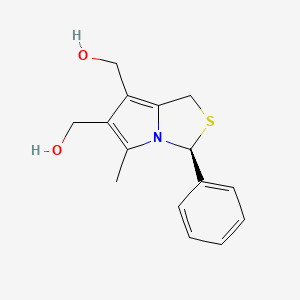
p53 Activator 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 Activator 8 is a small molecule compound designed to activate the p53 pathway, which plays a crucial role in regulating the cell cycle, apoptosis, and DNA repair. The p53 protein, often referred to as the “guardian of the genome,” is a tumor suppressor that responds to cellular stress by activating genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound aims to restore or enhance the function of p53, particularly in cancer cells where p53 is often mutated or inactivated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: p53 Activator 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
p53 Activator 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53 pathway and its interactions with other molecules.
Biology: Helps in understanding the role of p53 in cellular processes such as apoptosis, DNA repair, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with dysfunctional p53.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p53 pathway
Mécanisme D'action
p53 Activator 8 exerts its effects by binding to specific sites on the p53 protein, stabilizing its active conformation, and preventing its degradation. This activation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The compound also interacts with other molecular targets and pathways, such as the MDM2-p53 interaction, to enhance p53 activity .
Comparaison Avec Des Composés Similaires
Roscovitine: Another p53 activator that inhibits HDM2 expression.
Flavopiridol: A broad inhibitor of cyclin-dependent kinases that also activates p53.
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: A compound that decreases MDM2 levels and activates p53.
Uniqueness: p53 Activator 8 is unique in its specific binding affinity and mechanism of action, which allows for selective activation of p53 without causing genotoxic stress. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
[(3S)-7-(hydroxymethyl)-5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-6-yl]methanol |
InChI |
InChI=1S/C15H17NO2S/c1-10-12(7-17)13(8-18)14-9-19-15(16(10)14)11-5-3-2-4-6-11/h2-6,15,17-18H,7-9H2,1H3/t15-/m0/s1 |
Clé InChI |
YZIMIQPVZGYIAY-HNNXBMFYSA-N |
SMILES isomérique |
CC1=C(C(=C2N1[C@@H](SC2)C3=CC=CC=C3)CO)CO |
SMILES canonique |
CC1=C(C(=C2N1C(SC2)C3=CC=CC=C3)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


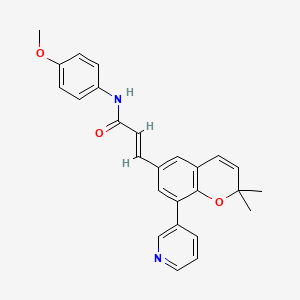
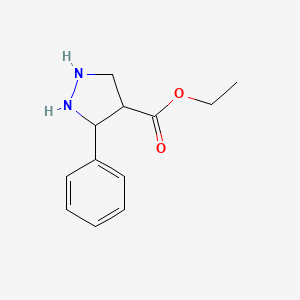
![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)
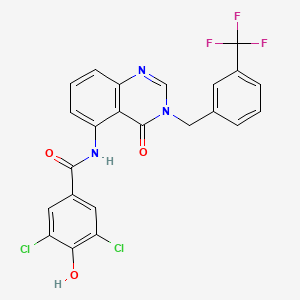
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)
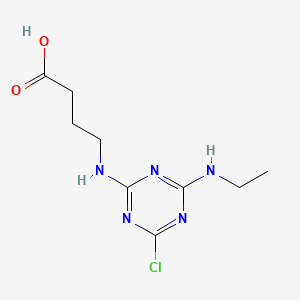
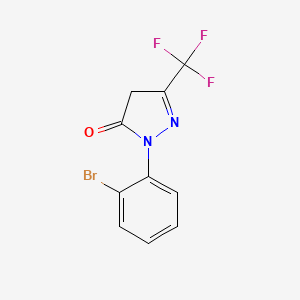
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)

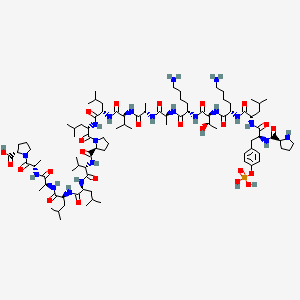

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
